BenchChemオンラインストアへようこそ!

Tolbutamide

Pharmacokinetics Half-life Drug metabolism

Tolbutamide is the definitive SUR1-selective sulfonylurea—its >17-fold selectivity over SUR2 isoforms prevents off-target cardiac KATP inhibition that confounds glibenclamide studies. A validated CYP2C9 probe substrate essential for DMPK phenotyping and DDI assessments. Its BCS Class II profile makes it the gold-standard model for dissolution-enhancing formulation R&D. >1000-fold lower potency than second-generation sulfonylureas enables precise, titratable insulin modulation in ex vivo islet studies. Insist on Tolbutamide to ensure experimental reproducibility.

Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
CAS No. 64-77-7
Cat. No. B1681337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolbutamide
CAS64-77-7
SynonymsApo-Tolbutamide
Artosin
Diabetol
Diaval
Dolipol
Orabet
Orinase
Rastinon
Tolbutamid R.A.N.
Tolbutamide
Molecular FormulaC12H18N2O3S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)
InChIKeyJLRGJRBPOGGCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility40.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 61 °F (NTP, 1992)
SOL IN ALC & CHLOROFORM;  FREELY SOL IN WATER;  VERY SLIGHTLY SOL IN ETHER /SODIUM SALT/
DISSOLVES READILY IN AQ NAOH TO FORM SODIUM DERIV
SOL IN ETHANOL, CHLOROFORM;  FREELY IN DIMETHYL CARBONATE;  INSOL IN WATER
Sol in ethanol, ethyl ether, and chloroform.
In water, 109 mg/l @ 37 °C
2.02e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolbutamide (CAS 64-77-7): Procurement and Research-Grade Sulfonylurea Specifications


Tolbutamide (CAS 64-77-7) is a first-generation sulfonylurea oral hypoglycemic agent with the molecular formula C₁₂H₁₈N₂O₃S and a molecular weight of 270.35 g/mol [1]. It functions as a potassium channel blocker, specifically targeting the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels on pancreatic beta-cells, thereby stimulating insulin secretion [2]. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits low aqueous solubility and high permeability, characteristics that significantly influence its formulation and procurement for research applications [3].

Why Generic Substitution of Tolbutamide with Other Sulfonylureas is Scientifically Invalid


The sulfonylurea drug class encompasses compounds with divergent pharmacokinetic and pharmacodynamic profiles that preclude simple interchangeability. Tolbutamide (CAS 64-77-7) exhibits a unique combination of properties—including a distinct elimination half-life, specific metabolism by CYP2C9, and high selectivity for the pancreatic SUR1 receptor isoform—that fundamentally differentiates it from both first- and second-generation alternatives such as chlorpropamide, glibenclamide, and glimepiride [1]. These differences have direct implications for experimental reproducibility, off-target effects in cardiovascular research, and clinical safety profiles, particularly regarding hypoglycemia risk [2]. Consequently, procurement decisions must be guided by the specific research or industrial application requirements, as substitution with a seemingly similar sulfonylurea can introduce significant confounding variables and invalidate comparative data [3].

Quantitative Differentiation of Tolbutamide (CAS 64-77-7) from In-Class Comparators: An Evidence-Based Procurement Guide


Tolbutamide Pharmacokinetics: A 7-Hour Half-Life Differentiates It from Ultra-Long-Acting and Short-Acting Sulfonylureas

In a head-to-head, single-dose pharmacokinetic study in healthy volunteers, the elimination half-life of tolbutamide (500 mg) was determined to be 7 hours, which is significantly shorter than that of chlorpropamide (34 hours) and significantly longer than that of the second-generation agents glibenclamide (1.8 hours) and glipizide (4.3 hours) [1]. This intermediate half-life provides a distinct temporal profile that is critical for research models requiring sustained but not prolonged KATP channel blockade.

Pharmacokinetics Half-life Drug metabolism

Tolbutamide Exhibits a >1000-Fold Lower Intrinsic Potency for Insulin Release Compared to Second-Generation Sulfonylureas

In a comparative single-dose study, glipizide and glibenclamide were found to be much more potent inducers of insulin release and blood glucose reduction than tolbutamide and chlorpropamide [1]. The concentrations of the second-generation drugs (glipizide, glibenclamide) required for effect were in the nmol/L range, whereas those of the first-generation drugs (tolbutamide, chlorpropamide) were in the µmol/L range. This indicates that the intrinsic activity of the second-generation sulfonylureas is at least 1000 times greater than that of tolbutamide [1].

Pharmacodynamics Potency Insulin Secretion

Tolbutamide Demonstrates High Selectivity for Pancreatic SUR1 over Cardiovascular SUR2 Isoforms

Electrophysiological studies on cloned KATP channel subunits expressed in Xenopus oocytes and on native cells demonstrate that tolbutamide blocks channels containing the SUR1 subunit (the primary isoform in pancreatic beta-cells) but does not block channels containing the SUR2A (cardiac) or SUR2B (smooth muscle) isoforms at therapeutic concentrations [1][2]. This contrasts sharply with second-generation sulfonylureas like glibenclamide and glimepiride, which inhibit both SUR1- and SUR2-containing channels with high affinity [1][2].

Receptor Selectivity SUR1 SUR2 KATP channel

Tolbutamide is a Selective In Vivo Probe for CYP2C9 Activity, Unaffected by CYP2C19 Polymorphisms

A clinical pharmacogenetic study confirmed that the disposition and hypoglycemic effect of tolbutamide are affected primarily by CYP2C9 genetic polymorphism, but not by CYP2C19 polymorphism [1]. In subjects heterozygous for the CYP2C9*3 allele, the AUC of tolbutamide was significantly greater and the plasma half-life significantly longer than in homozygous wild-type subjects. In contrast, no pharmacokinetic differences were observed between CYP2C19 extensive and poor metabolizers [1]. This establishes tolbutamide as a selective in vivo probe substrate for measuring CYP2C9 activity in humans [1].

Pharmacogenomics CYP2C9 Drug Metabolism Precision Medicine

Clinical Safety Profile: Tolbutamide is Associated with a Lower Risk of Severe Hypoglycemia Compared to Long-Acting, Non-Specific Sulfonylureas

A large cohort study (n=17,604) using the UK Clinical Practice Research Datalink compared the risk of adverse events between pancreas-specific, short-acting sulfonylureas (gliclazide, glipizide, tolbutamide) and pancreas-nonspecific, long-acting sulfonylureas (glyburide, glimepiride) [1]. The study found that the long-acting, non-specific group had a significantly increased risk of severe hypoglycemia (Hazard Ratio [HR] 2.83; 95% Confidence Interval [CI] 1.64–4.88) compared to the group containing tolbutamide [1]. No significant difference was found for cardiovascular events [1].

Safety Hypoglycemia Adverse Events Clinical Outcomes

Optimal Research and Industrial Applications for Tolbutamide (CAS 64-77-7) Based on Differentiating Evidence


In Vitro Electrophysiology: Isolating Pancreatic Beta-Cell KATP Channel Activity

Due to its proven high selectivity for SUR1 over SUR2 isoforms, tolbutamide is the preferred sulfonylurea for electrophysiological studies (e.g., patch-clamp) where specific inhibition of pancreatic beta-cell KATP channels is required, without confounding effects on cardiac or smooth muscle KATP channels [1]. Non-selective agents like glibenclamide would introduce off-target inhibition, complicating data interpretation in tissues or co-culture systems expressing both SUR1 and SUR2 isoforms.

Clinical Pharmacology and DMPK Studies: CYP2C9 Phenotyping and Drug-Drug Interaction (DDI) Assessment

Tolbutamide is a validated and selective in vivo probe substrate for CYP2C9 activity [2]. Its use in phenotyping studies or as a victim drug in DDI assessments is critical, as its pharmacokinetics are significantly altered by CYP2C9 genetic variants and inhibitors, while being unaffected by CYP2C19 status. This specificity makes it an indispensable tool for preclinical and clinical DMPK laboratories, and it cannot be substituted with other sulfonylureas that have different or broader metabolic liabilities [2].

Formulation Science: Model Compound for Enhancing Bioavailability of BCS Class II Drugs

Tolbutamide is a well-characterized Biopharmaceutics Classification System (BCS) Class II drug, exhibiting low aqueous solubility and high permeability [3]. Its poor solubility and consequent dissolution rate-limited absorption make it an ideal model compound for developing and testing advanced formulation strategies, such as self-nanoemulsifying drug delivery systems (SNEDDS), solid dispersions, or co-amorphous systems, aimed at enhancing oral bioavailability [4]. Its established analytical methods and well-documented properties facilitate reliable quantification of formulation performance improvements.

Endocrine Pharmacology: Dose-Response Studies Requiring a Titratable, Lower-Potency Insulin Secretagogue

The >1000-fold lower intrinsic potency of tolbutamide for inducing insulin release, compared to second-generation sulfonylureas, makes it a valuable tool for establishing precise dose-response relationships or for applications where a less potent, more easily titratable effect is desired [5]. This characteristic is particularly useful in ex vivo islet perfusion studies or in vivo models where a more gradual or subtle modulation of insulin secretion is experimentally advantageous over the potent, potentially maximal stimulation caused by agents like glibenclamide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolbutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.